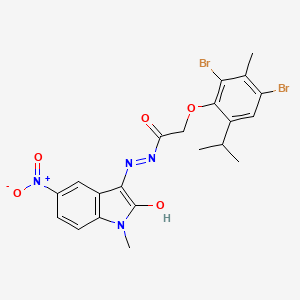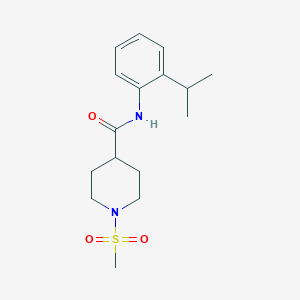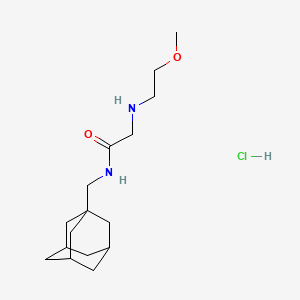
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is a chemical compound that has gained attention in the field of scientific research due to its potential application in the treatment of various diseases. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mecanismo De Acción
The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain receptors in the brain. It has also been shown to have antiviral properties and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using the specific method mentioned above. It has also been extensively studied, and its mechanism of action, biochemical and physiological effects, and potential applications are well understood. However, it also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride. One direction is to study its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential application in the treatment of viral infections. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity.
Métodos De Síntesis
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is synthesized using a specific method. The synthesis involves the reaction of 1-adamantanecarboxylic acid with 2-amino-N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with hydrochloric acid to obtain N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride.
Aplicaciones Científicas De Investigación
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-20-3-2-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h12-14,17H,2-11H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNYWAOUHYBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
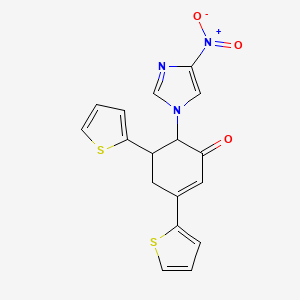
![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)
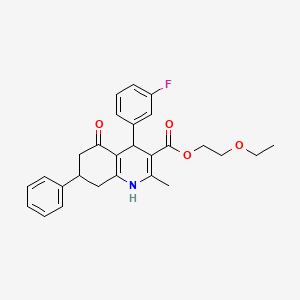
![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
